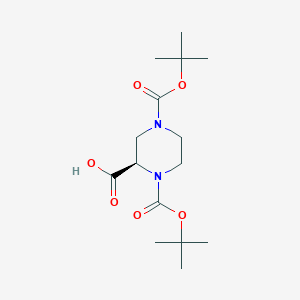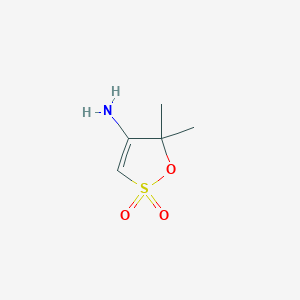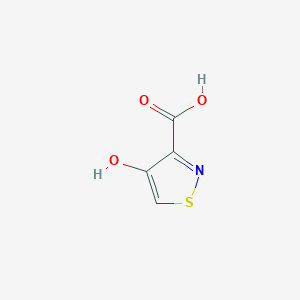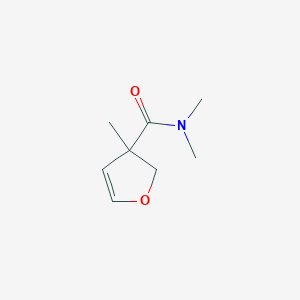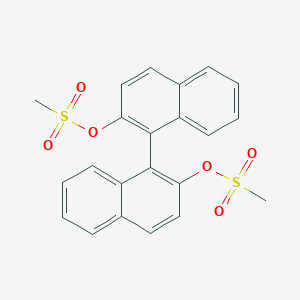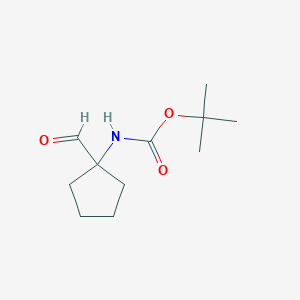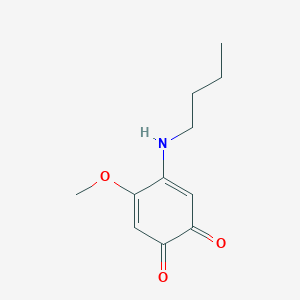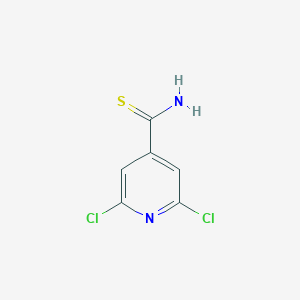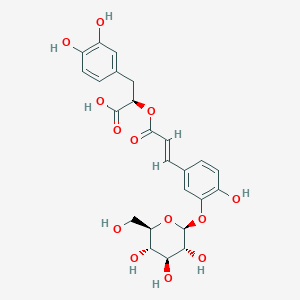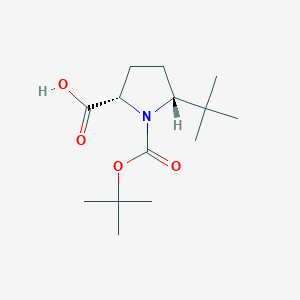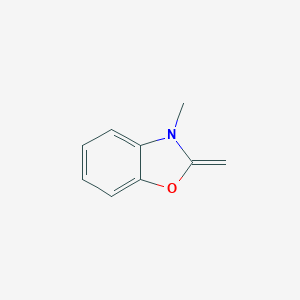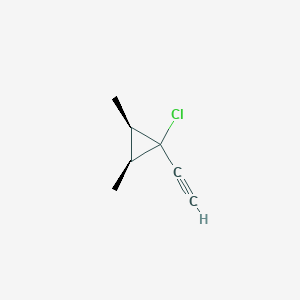
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane is a cyclopropane derivative that has gained significant interest in scientific research due to its unique chemical structure and potential applications. It is commonly referred to as CDC or 1-chloro-1-ethynylcyclopropane.
Wirkmechanismus
CDC has been shown to act as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting AChE, CDC can increase the levels of acetylcholine in the brain, which can have a range of physiological effects.
Biochemical and Physiological Effects:
CDC has been shown to have a range of biochemical and physiological effects, including the ability to enhance memory and cognitive function, reduce anxiety and depression, and improve motor function in animal models. It has also been shown to have potential anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
CDC has several advantages as a research tool, including its ability to selectively target AChE and its potential to alter the physical and chemical properties of a compound. However, it also has limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on CDC, including its use as a tool for studying the role of acetylcholine in the nervous system, its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, and its use in the development of new drugs and compounds with altered physical and chemical properties. Further research is needed to fully understand the potential applications of CDC and its mechanism of action.
Synthesemethoden
CDC can be synthesized through a variety of methods, including the reaction of 3-chloropropene with acetylene in the presence of a catalyst, or the reaction of 1,2-dibromo-2,3-dimethylcyclopropane with sodium acetylide followed by dehydrohalogenation.
Wissenschaftliche Forschungsanwendungen
CDC has been widely studied for its potential applications in various fields of scientific research, including organic chemistry, biochemistry, and pharmacology. It has been used as a reagent in organic synthesis to introduce a cyclopropane ring into a molecule, which can alter the physical and chemical properties of the compound.
Eigenschaften
CAS-Nummer |
178899-47-3 |
|---|---|
Produktname |
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane |
Molekularformel |
C7H9Cl |
Molekulargewicht |
128.6 g/mol |
IUPAC-Name |
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C7H9Cl/c1-4-7(8)5(2)6(7)3/h1,5-6H,2-3H3/t5-,6+,7? |
InChI-Schlüssel |
WDVYSBBDWGZEAZ-MEKDEQNOSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C1(C#C)Cl)C |
SMILES |
CC1C(C1(C#C)Cl)C |
Kanonische SMILES |
CC1C(C1(C#C)Cl)C |
Synonyme |
Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3alpha)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



